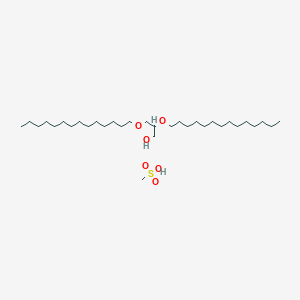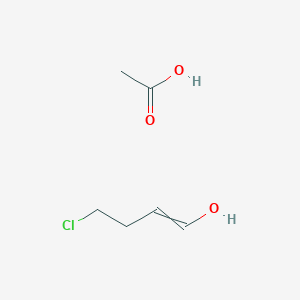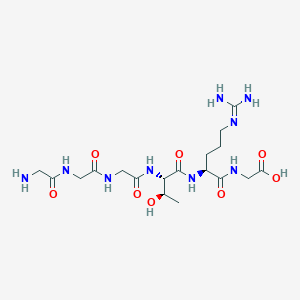![molecular formula C15H19NO B15159514 N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine CAS No. 653573-31-0](/img/structure/B15159514.png)
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is a chemical compound known for its unique structure, which includes a naphthalene ring attached to a butan-1-amine chain via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine typically involves the reaction of 1-naphthol with N-methyl-4-chlorobutan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the carbon atom bearing the chlorine atom in N-methyl-4-chlorobutan-1-amine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted amines and ethers
Aplicaciones Científicas De Investigación
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the butan-1-amine chain.
N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Contains a thiophene ring instead of a butan-1-amine chain.
Uniqueness
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the butan-1-amine chain allows for diverse chemical reactivity and potential biological activity.
Propiedades
Número CAS |
653573-31-0 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
N-methyl-4-naphthalen-1-yloxybutan-1-amine |
InChI |
InChI=1S/C15H19NO/c1-16-11-4-5-12-17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,16H,4-5,11-12H2,1H3 |
Clave InChI |
JCYQFYGFKORSIY-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCOC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)





![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)

